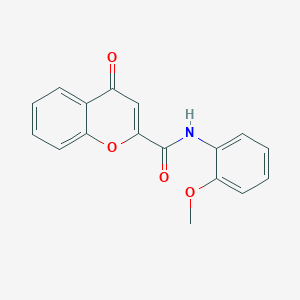

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative to form the chromene core. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

化学反応の分析

Types of Reactions: N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

科学的研究の応用

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has applications across various scientific fields, especially in medicinal chemistry and drug development. Research suggests it possesses biological activities that make it a candidate for therapeutic applications.

Structural and Chemical Properties

This compound features a chromene core with a methoxy group. A study comparing N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide to N-(2-methoxyphenyl)-4-oxo-4 H-2-chromone carboxamide showed that the amidic substitution at the 3-position of the chromone system inverts the relative position of the O-atom pair O n1/O n4 of the chromone ring with respect to the phenylamide . This inversion allows for the creation of two pseudo-six-membered rings in the chrom-3-one .

Potential Applications

- Medicinal Chemistry: This compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.

- Therapeutic Applications: N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide's properties make it a candidate for potential therapeutic uses.

- Antiproliferative Activity: N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide, a similar compound, has demonstrated selective antiproliferative activity against tested cancer cell lines . The methoxy group in the ortho position is believed to increase electron density on the aromatic system, enhancing its ability to improve antiproliferative effects .

- Inhibition of Biofilm Formation: Chromone carboxamide derivatives can inhibit biofilm formation, with the 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide being a promising antibiofilm compound .

Interactions and Mechanism of Action

Interaction studies of N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide suggest its mechanism of action may involve:

- Enzyme inhibition

- Receptor binding

- Interference with signaling pathways

作用機序

The mechanism of action of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

- N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

- 2-methoxyphenyl derivatives like 2C2-NBOMe and 2CBFly-NBOMe

Comparison: N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to other 2-methoxyphenyl derivatives, this compound exhibits a broader range of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

生物活性

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a chromene backbone with a methoxy-substituted phenyl group and a carboxamide functional group. Its molecular formula is C16H15NO4, and it exhibits distinct intramolecular hydrogen bonding, which influences its biological activity .

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Notably, the compound's activity varies with structural modifications, emphasizing the importance of the methoxy group in enhancing its lipophilicity and binding affinity to target enzymes .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes, particularly monoamine oxidase (MAO) and cyclooxygenase (COX). Inhibition of MAO-B is particularly noteworthy, as it may have implications for neurodegenerative diseases such as Parkinson's . The structure-activity relationship studies indicate that substituents on the phenyl ring significantly affect the inhibitory potency against MAO-B, with para-substituted derivatives showing enhanced activity .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting COX and lipoxygenase (LOX) pathways. Animal model studies have shown that administration of the compound results in a significant reduction in inflammatory markers, suggesting its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The activity of this compound is closely linked to its structural features. Key findings from SAR studies include:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and enzyme binding affinity |

| Position of Substituents | Alters inhibitory effects on specific enzymes |

| Intramolecular Hydrogen Bonds | Stabilizes conformation, influencing biological activity |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties .

- Inflammation Model : In a murine model of induced inflammation, mice treated with this compound exhibited reduced levels of pro-inflammatory cytokines compared to controls, supporting its role as an anti-inflammatory agent .

特性

IUPAC Name |

N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORRUNHYSUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。